molecular formula C16H21NO7S B12886807 Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

Cat. No.: B12886807
M. Wt: 371.4 g/mol
InChI Key: FWOQACQLBDMQDI-PXCJXSSVSA-N
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Description

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a butyric acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps. One common approach is the reaction of a pyrrolidine derivative with a phenylsulfonyl chloride in the presence of a base, followed by the introduction of a butyric acid derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their functional groups and substituents .

Uniqueness

Butyric (2S)-3-hydroxy-2-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to the presence of both a phenylsulfonyl group and a butyric acid derivative. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H21NO7S

Molecular Weight

371.4 g/mol

IUPAC Name

butanoyl (2S)-4-(benzenesulfonyloxy)-3-hydroxy-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C16H21NO7S/c1-3-7-13(18)23-15(20)16(2)14(19)12(10-17-16)24-25(21,22)11-8-5-4-6-9-11/h4-6,8-9,12,14,17,19H,3,7,10H2,1-2H3/t12?,14?,16-/m0/s1

InChI Key

FWOQACQLBDMQDI-PXCJXSSVSA-N

Isomeric SMILES

CCCC(=O)OC(=O)[C@@]1(C(C(CN1)OS(=O)(=O)C2=CC=CC=C2)O)C

Canonical SMILES

CCCC(=O)OC(=O)C1(C(C(CN1)OS(=O)(=O)C2=CC=CC=C2)O)C

Origin of Product

United States

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